molecular formula C24H31N3O5S2 B11219923 Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B11219923
M. Wt: 505.7 g/mol
InChI Key: LRXROWLUGYMAAR-UHFFFAOYSA-N
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Description

ETHYL 6-METHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound that features a thienopyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-METHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzamido Group: This step often involves amide bond formation using reagents such as carbodiimides.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-METHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed to modify the piperidine or benzamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of signaling pathways involved in inflammation and neuroprotection . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-METHYL-2-{4-[(4-METHYLPIPERIDIN-1-YL)SULFONYL]BENZAMIDO}-4H,5H,6H,7H-THIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is unique due to its complex structure, which includes a thienopyridine core, a benzamido group, and a piperidine moiety. This combination of functional groups provides it with distinct chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C24H31N3O5S2

Molecular Weight

505.7 g/mol

IUPAC Name

ethyl 6-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C24H31N3O5S2/c1-4-32-24(29)21-19-11-12-26(3)15-20(19)33-23(21)25-22(28)17-5-7-18(8-6-17)34(30,31)27-13-9-16(2)10-14-27/h5-8,16H,4,9-15H2,1-3H3,(H,25,28)

InChI Key

LRXROWLUGYMAAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C

Origin of Product

United States

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